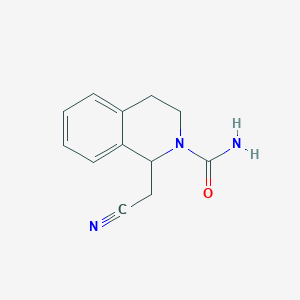

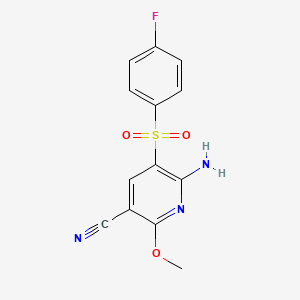

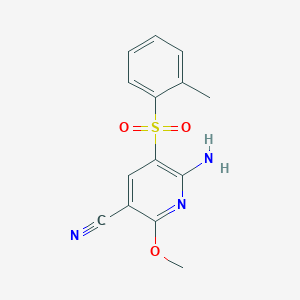

1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Overview

Description

The compound 1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is of interest due to its potential in various chemical reactions and its relevance in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of related isoquinoline compounds has been explored in the literature. For instance, a cyanide-free method for preparing 3-cyanoisoquinolines was developed by reacting 5-phenacyl-1,2,4-triazines with 1,2-dehydrobenzene in the presence of alkyl nitrites . This method is significant as it avoids the use of toxic cyanide salts and provides a safer alternative for synthesizing cyano-substituted isoquinolines. Although not directly synthesizing this compound, this approach could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be complex, with various substituents affecting their configuration and reactivity. In one study, the structure of an adduct formed from the reaction of isoquinolinium cyano (methoxycarbonyl) methylide with dimethyl acetylenedicarboxylate was determined to have a cis configuration at specific positions . Understanding the stereochemistry of such adducts is crucial for predicting the behavior of similar compounds, including this compound.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo a range of chemical reactions. The 1,3-dipolar cycloaddition reaction of isoquinolinium cyano (methoxycarbonyl) methylide is an example, leading to the formation of dihydropyrroloisoquinoline and its diastereoisomers upon further treatment with reagents like hydrogen chloride . Additionally, a novel rearrangement reaction has been reported where tetrahydro-1-isoquinolinecarboxylic acids are converted into 1-isoquinolones . These reactions highlight the reactivity of isoquinoline derivatives and provide insight into potential transformations of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. While specific data on this compound is not provided, related compounds exhibit properties such as sensitivity to acid and base, leading to hydrolysis and decarboxylation . The presence of cyano and carboxamide groups would likely contribute to the compound's polarity, solubility, and reactivity, which are important factors in its application in chemical synthesis.

Scientific Research Applications

Synthesis and Chemical Properties

- Cyanomethyl-substituted tetrahydroisoquinolines have been synthesized through multicomponent reactions involving dihydro analogues with benzyne and acetonitrile. This process is significant in relation to alkaloids of the isoquinoline family (Guranova et al., 2017).

- A study demonstrated the use of 1-cyanomethylene-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline with α,β-unsaturated aldehydes and ketones in the presence of cerium(III) chloride, resulting in the formation of benzo[a]quinolizines or pyrrolo[2,1-a]isoquinolines, depending on the aldehyde used (Vincze et al., 2004).

Biological and Pharmaceutical Research

- Studies involving sigma-2 receptor ligands, which are important in tumor diagnosis, have used derivatives of dihydroisoquinolin, such as 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine. These studies aim to develop good candidates for PET tracers in σ(2) receptors, which are relevant in cancer diagnosis (Abate et al., 2011).

- A novel class of negative allosteric modulator of the dopamine D2 receptor, based on the structure of N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide, was discovered. This research provides insights into the allosteric modulation of dopamine receptors, which is crucial in neurological research (Mistry et al., 2015).

Synthesis of Derivatives and Related Compounds

- Research on the synthesis of 2-propanol derivatives of N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide showcased the preparation of new propanediol derivatives and aminopropanols in the tetrahydroisoquinoline series (Aghekyan et al., 2015).

- The synthesis and reactivity of various imidazo-, triazolo-, and tetrazolo-isoquinoline derivatives have been studied, demonstrating the versatility of isoquinoline derivatives in creating diverse heterocyclic compounds (Deady & Devine, 2004).

Additional Applications

- The compound has been utilized in the synthesis of dimethyl 1,2-dihydroisoquinolines through reactions with isoquinoline and dimethyl acetylenedicarboxylate in the presence of amides, showcasing its role in synthesizing complex organic compounds (Yavari et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(cyanomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-7-5-11-10-4-2-1-3-9(10)6-8-15(11)12(14)16/h1-4,11H,5-6,8H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCCNOOYNKQGSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)CC#N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101198857 | |

| Record name | 1-(Cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338793-03-6 | |

| Record name | 1-(Cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338793-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-1-(dimethylamino)-3-(methoxyamino)prop-2-enylidene]propanedinitrile](/img/structure/B3035897.png)

![2-[3-[3,5-Bis(trifluoromethyl)anilino]-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3035899.png)

![2-[(E)-3-(2,6-difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B3035900.png)

![3-[5,6-dichloro-1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3035905.png)

![6-Amino-2-hydroxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile](/img/structure/B3035911.png)